3-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium;perchlorate
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Overview
Description
3-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium;perchlorate is a complex organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with an ethyl group and a (4-methoxyphenyl)ethenyl group. The perchlorate anion is associated with the cationic benzothiazolium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium;perchlorate typically involves a multi-step process:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Substitution Reactions: The benzothiazole ring is then subjected to electrophilic substitution reactions to introduce the ethyl group at the 3-position.
Formation of the Benzothiazolium Salt: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with an alkylating agent, followed by the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the vinyl group, converting it into an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
3-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium;perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium;perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium;perchlorate
- 3-ethyl-1,3-benzothiazol-3-ium;perchlorate
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole
Uniqueness
3-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium;perchlorate is unique due to the presence of both the ethyl and (4-methoxyphenyl)ethenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium;perchlorate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18NOS.ClHO4/c1-3-19-16-6-4-5-7-17(16)21-18(19)13-10-14-8-11-15(20-2)12-9-14;2-1(3,4)5/h4-13H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b13-10+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLRXASTWUUNMK-RSGUCCNWSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(SC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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